molecular formula C11H13Cl2O4P B14577787 Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate CAS No. 61263-08-9

Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate

Cat. No.: B14577787
CAS No.: 61263-08-9
M. Wt: 311.09 g/mol
InChI Key: OOXDXPWUCFMBOK-UHFFFAOYSA-N
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Description

Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group attached to a dichlorophenyl ring, making it a valuable intermediate in organic synthesis and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate typically involves the reaction of 3,4-dichlorophenylacetic acid with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The dichlorophenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted derivatives of the original compound. These products have various applications in different fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents and as a tool in drug discovery research.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl [3-(3,4-dichlorophenyl)-2-oxopropyl]phosphonate include:

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea:

    3,4-Dichlorophenylacetic acid: A precursor in the synthesis of various dichlorophenyl derivatives.

    Dimethyl phosphite: A reagent used in the synthesis of phosphonate compounds.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

61263-08-9

Molecular Formula

C11H13Cl2O4P

Molecular Weight

311.09 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-dimethoxyphosphorylpropan-2-one

InChI

InChI=1S/C11H13Cl2O4P/c1-16-18(15,17-2)7-9(14)5-8-3-4-10(12)11(13)6-8/h3-4,6H,5,7H2,1-2H3

InChI Key

OOXDXPWUCFMBOK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CC1=CC(=C(C=C1)Cl)Cl)OC

Origin of Product

United States

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